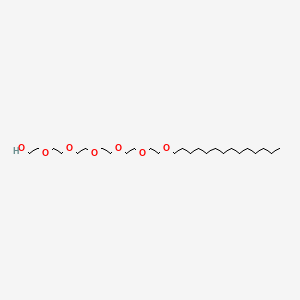

Hexaethylene glycol monotetradecyl ether

Übersicht

Beschreibung

Hexaethylene glycol monotetradecyl ether is a nonionic surfactant with a hydrophilic head and a lipophilic tail. It belongs to the class of polyethylene glycol ethers and is widely used in various industrial and research applications due to its unique properties. This compound is particularly useful in the study of membrane proteins and is commonly used in lotions, detergents, and solubilizers .

Wirkmechanismus

Target of Action

It is a type of poly(ethylene glycol), which is known to interact with various biological molecules .

Mode of Action

As a poly(ethylene glycol) derivative, it may interact with biological molecules and modify their properties .

Pharmacokinetics

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol. For instance, it is soluble in water, ethanol, and acetone, and exhibits low volatility. It is also advised to prevent the chemical from entering drains, indicating that it may have environmental implications .

Vorbereitungsmethoden

Hexaethylene glycol monotetradecyl ether can be synthesized through the reaction of tetradecyl alcohol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The process involves the stepwise addition of ethylene oxide to the alcohol, resulting in the formation of the desired ether. Industrial production methods often involve continuous processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Hexaethylene glycol monotetradecyl ether primarily undergoes reactions typical of ethers and alcohols. These include:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Substitution: The ether linkage can undergo nucleophilic substitution reactions, especially in the presence of strong acids or bases.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, acids like hydrochloric acid, and bases like sodium hydroxide. .

Wissenschaftliche Forschungsanwendungen

Hexaethylene glycol monotetradecyl ether has a wide range of scientific research applications:

Chemistry: It is used as a solubilizer and emulsifier in various chemical formulations.

Biology: It is employed in the study of membrane proteins, helping to stabilize and solubilize them for structural analysis techniques.

Medicine: It is used in the formulation of drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.

Industry: It is used in personal care products, such as lotions and cosmetics, due to its moisturizing and emulsifying properties .

Vergleich Mit ähnlichen Verbindungen

Hexaethylene glycol monotetradecyl ether is unique due to its specific balance of hydrophilic and lipophilic properties. Similar compounds include:

- Tetraethylene glycol monododecyl ether

- Pentaethylene glycol monodecyl ether

- Octaethylene glycol monohexadecyl ether These compounds differ in the length of their ethylene glycol chains and the length of their alkyl tails, which can affect their solubility and emulsifying properties .

Biologische Aktivität

Hexaethylene glycol monotetradecyl ether (C14E6) is a nonionic surfactant with significant applications in biochemistry and pharmaceuticals due to its unique structural properties. This compound consists of a hydrophilic hexaethylene glycol head and a lipophilic tetradecyl tail, making it effective for solubilizing membrane proteins and enhancing the stability of formulations in various biological contexts.

- Molecular Formula : C26H54O7

- Molecular Weight : 478.703 g/mol

- Density : 0.97 g/cm³

- Boiling Point : 544.7°C

- Melting Point : 32-33°C

- LogP (Partition Coefficient) : 4.779

These properties contribute to its effectiveness as a surfactant, allowing it to reduce surface tension and facilitate emulsification processes in both laboratory and industrial settings.

Mechanisms of Biological Activity

This compound exhibits several biological activities that are crucial for its applications:

- Protein Solubilization : It is widely used to stabilize and solubilize membrane proteins, which is essential for structural analysis techniques such as X-ray crystallography and cryo-electron microscopy. The compound aids in maintaining the native conformation of proteins during extraction and purification processes .

- Emulsification : In cosmetic formulations, it enhances the texture and stability of products by acting as an emulsifier, improving spreadability and skin hydration.

- Micellization : Studies have shown that C14E6 can form micelles in aqueous solutions, which can encapsulate hydrophobic compounds, thus facilitating their transport across biological membranes .

Case Studies and Research Findings

- Protein Crystallization : A study demonstrated that this compound was incorporated into protein solutions, achieving over 90% solubilization efficiency. This allowed for the successful crystallization of several membrane proteins, providing insights into their structure-function relationships.

- Dermal Absorption Studies : Research on the dermal absorption of glycol ethers indicated that this compound has a low permeation rate through human skin, which is beneficial for minimizing systemic exposure while still allowing for localized effects in topical applications .

- Toxicological Assessments : this compound has been shown to exhibit low acute toxicity through oral, inhalation, and dermal routes. Studies indicated minimal neurological effects at high doses in animal models, suggesting a favorable safety profile for its use in consumer products .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexaethylene glycol monododecyl ether | C24H50O7 | Similar structure but shorter alkyl chain |

| Heptaethylene glycol monododecyl ether | C26H54O8 | Longer ethylene glycol chain; higher hydrophilicity |

| Tetraethylene glycol monodecyl ether | C22H46O5 | Shorter ethylene glycol chain; different surfactant properties |

| Polyethylene glycol 400 | C18H38O7 | Lower molecular weight; primarily used as a lubricant |

This comparison highlights the unique balance between hydrophilicity and lipophilicity of this compound, making it particularly effective for applications requiring both solubility and emulsification.

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-28-17-19-30-21-23-32-25-26-33-24-22-31-20-18-29-16-14-27/h27H,2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOAVXMJUDBIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199520 | |

| Record name | Hexaethyleneglycol mono-n-tetradecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5157-04-0 | |

| Record name | 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaethyleneglycol mono-n-tetradecyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaethyleneglycol mono-n-tetradecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18-hexaoxadotriacontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of hexaethylene glycol monotetradecyl ether (C14E6) impact the dynamics of an unstirred Belousov-Zhabotinsky reaction?

A1: The research indicates that C14E6, at concentrations above its critical micelle concentration (CMC), significantly alters the typical chaotic behavior of an unstirred BZ reaction. [] The system transitions from a chaotic state to a quasi-periodic state and eventually settles into a period-1 oscillation as the concentration of C14E6 increases. [] This effect is attributed to the formation of micelles, which increases the viscosity of the reaction medium. [] Essentially, the increasing viscosity dampens the chaotic fluctuations, leading to more predictable oscillatory behavior.

Q2: Why is the concentration of this compound (C14E6) considered a bifurcation parameter in the context of the Belousov-Zhabotinsky reaction?

A2: In dynamical systems like the BZ reaction, a bifurcation parameter is a variable that, when changed, can cause a shift in the system's qualitative behavior. [] In this case, the concentration of C14E6 acts as such a parameter. [] As its concentration crosses the CMC threshold, the BZ reaction undergoes distinct transitions in its oscillatory patterns (chaos --> quasi-periodicity --> period-1). This demonstrates that C14E6 concentration directly influences the system's dynamics and can trigger shifts between different oscillatory regimes. This aligns with the Ruelle-Takens-Newhouse (RTN) scenario, where a system transitions to chaos through a sequence of increasingly complex periodic states. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.